

Application Note: Characterizing a Novel FPR2 Agonist in HEK293 Cells

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Compound of Interest

Compound Name: *FPR2 agonist 4*

Cat. No.: *B15572550*

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for characterizing the dose-response relationship of a novel small molecule agonist for the Formyl Peptide Receptor 2 (FPR2), herein referred to as "Agonist 4," using a human embryonic kidney (HEK293) cell line stably expressing human FPR2. The primary endpoints detailed are intracellular calcium mobilization and Extracellular signal-regulated kinase (ERK1/2) phosphorylation.

Introduction

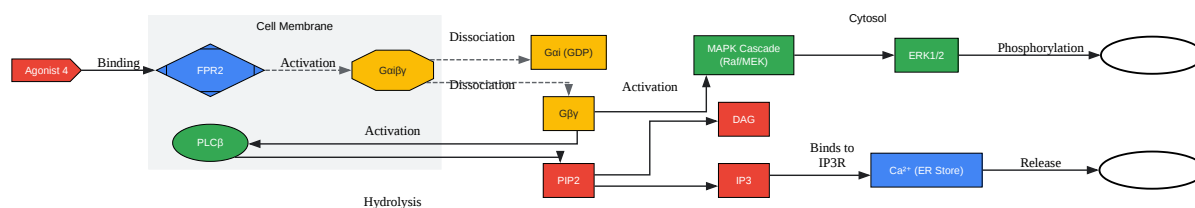
The Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX/FPR2), is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating inflammatory responses.[1] It is considered a pleiotropic receptor due to its ability to bind a wide variety of endogenous and exogenous ligands, leading to either pro-inflammatory or pro-resolving cellular effects.[2] FPR2 is primarily coupled to the G α i subunit of the heterotrimeric G protein complex.[2][3] Upon agonist binding, the activated G α i subunit inhibits adenylyl cyclase, while the released G $\beta\gamma$ dimer can activate downstream effectors such as phospholipase C (PLC), leading to an increase in intracellular calcium, and the activation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of ERK1/2.[3]

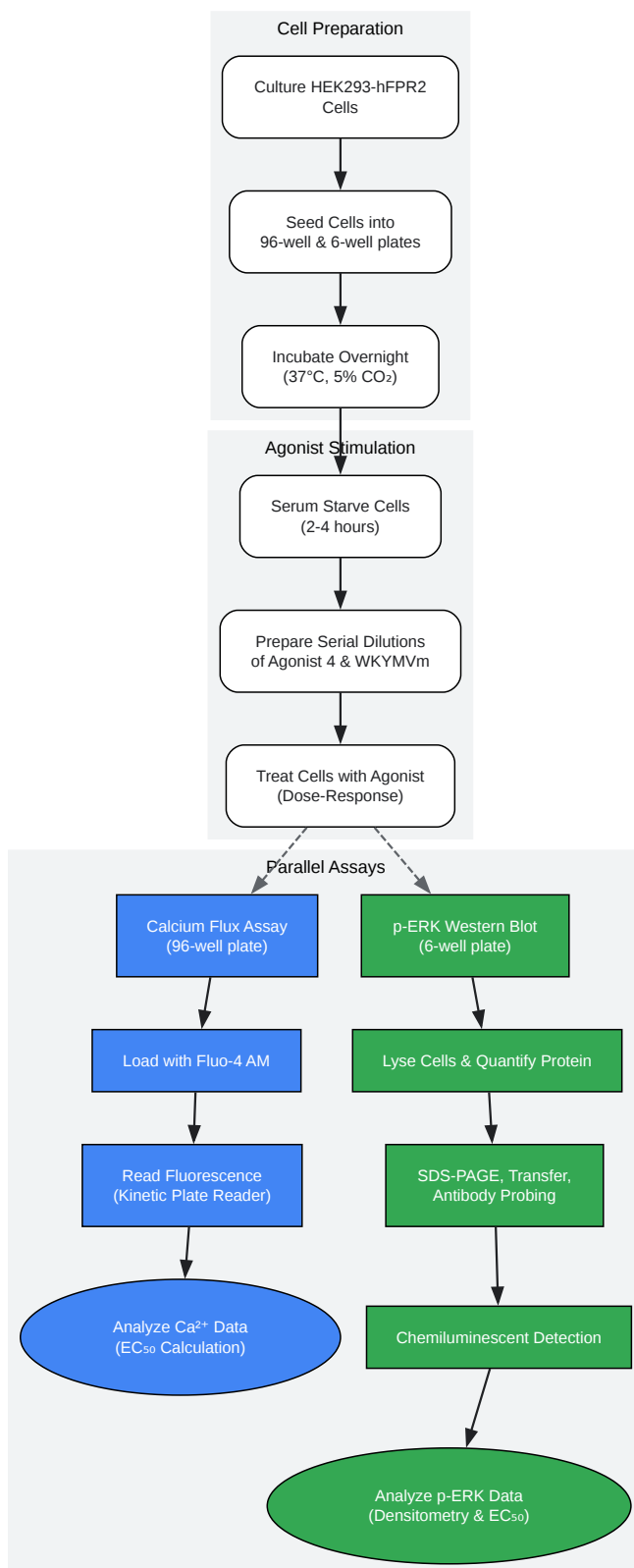
Given its involvement in both the initiation and resolution of inflammation, FPR2 is an attractive therapeutic target. Characterizing the potency and efficacy of novel agonists is a critical step in the drug discovery process. This note details the experimental procedures to determine the

dose-response curve of a representative novel FPR2 agonist, "Agonist 4," in a recombinant HEK293 cell system.

FPR2 Signaling Pathway

The binding of an agonist to FPR2 initiates a signaling cascade characteristic of G α i-coupled receptors. The diagram below illustrates the key steps leading to the two endpoints measured in this protocol: calcium mobilization and ERK phosphorylation.





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References

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- 2. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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